2,5-Dioxaspiro[3.5]nonan-7-amine
Description
Significance of Spiroketal and Spirocyclic Amine Motifs in Chemical Research
Spiroketals, a subclass of spiro compounds featuring a spiro-carbon connected to two oxygen atoms within two separate rings, are prevalent in a wide array of natural products. wikipedia.orgnih.gov These motifs are not merely structural curiosities; they often serve as rigid scaffolds that orient functional groups in specific spatial arrangements, which can be crucial for biological activity. nih.govmskcc.org The unique architecture of spiroketals has made them attractive targets in the fields of natural product synthesis and medicinal chemistry. wikipedia.orgrsc.org Their inherent three-dimensionality is a key feature in the "escape from flatland" approach in modern drug discovery, which seeks to explore novel chemical space beyond traditional flat aromatic structures. rsc.org
Similarly, spirocyclic amines, which incorporate a nitrogen atom into the spirocyclic framework, are of significant interest, particularly in medicinal chemistry. nih.govresearchgate.net The introduction of a spirocyclic scaffold can favorably modulate a molecule's physicochemical properties, such as solubility and metabolic stability. tandfonline.comresearchgate.net The conformational rigidity of these systems can lead to a better fit with biological targets, potentially enhancing potency and selectivity. nih.govencyclopedia.pub Consequently, spirocyclic amines are increasingly recognized as privileged scaffolds in the development of new therapeutic agents. researchgate.netresearchgate.net
Evolution of Synthetic Strategies for Spirocyclic Systems
The construction of spirocyclic systems has been a long-standing challenge for synthetic chemists, prompting the development of a diverse array of synthetic methodologies. nih.gov Early strategies often relied on thermodynamically controlled reactions, which, while effective, could limit the accessible stereochemical diversity. mskcc.org
Over the years, more sophisticated and stereocontrolled methods have emerged. benthamscience.com These include kinetically controlled spirocyclization reactions that allow for the selective formation of specific stereoisomers. nih.govmskcc.org Advances in catalysis, such as the use of gold and iridium sequential catalysis, have enabled enantioselective cascade reactions to produce spiroketals and spiroaminals with high efficiency. nih.gov Other notable strategies include intramolecular Michael additions, ring-closing metathesis, and various cycloaddition reactions. nih.govnih.gov The development of these advanced synthetic tools has been instrumental in expanding the accessibility and diversity of spirocyclic compounds for research and development. scienceopen.comrsc.org
Scope and Research Focus on 2,5-Dioxaspiro[3.5]nonan-7-amine and Analogues
This article will now narrow its focus to a specific, yet representative, member of the spirocyclic amine family: This compound . This compound features a unique spirocyclic system composed of a four-membered oxetane (B1205548) ring and a six-membered tetrahydropyran (B127337) ring, with an amine functionality on the larger ring.
While extensive research specifically on this compound is not widely documented in publicly available literature, its structural motifs are of significant interest. The oxetane ring is a valuable pharmacophore in medicinal chemistry, and its incorporation into a spirocyclic system presents opportunities for novel molecular design. The synthesis of related 2,5-dioxaspiro[3.4]octane building blocks has been explored, highlighting the utility of such scaffolds. nuph.edu.ua The ketone analogue, 2,5-Dioxaspiro[3.5]nonan-7-one, has been investigated for its potential biological activities and its synthesis typically involves the acid-catalyzed cyclization of a diol with a ketone. smolecule.com
This article will proceed to detail the known properties of this compound and discuss the synthetic strategies that are likely applicable to its formation, drawing parallels with its analogues.
Physicochemical Data of this compound
The following table summarizes some of the key physicochemical properties of this compound. It is important to note that some of this data is predicted and sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | uni.lu |
| Molecular Weight | 143.19 g/mol | N/A |
| CAS Number | 2306262-50-8 | sigmaaldrich.com |
| Monoisotopic Mass | 143.09464 Da | uni.lu |
| XlogP (predicted) | -0.8 | uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 122.6 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(10-3-6)4-9-5-7/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOOCUFVSJUTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For a molecule with the complexity of 2,5-Dioxaspiro[3.5]nonan-7-amine, a suite of advanced 1D and 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational preferences.
The structural backbone of this compound, featuring a spirocyclic junction between an oxetane (B1205548) and a cyclohexane (B81311) ring, presents a unique challenge for structural assignment.
¹H and ¹³C NMR: One-dimensional ¹H NMR provides initial information on the number of distinct proton environments and their electronic surroundings, while ¹³C NMR reveals the number of unique carbon atoms. The protons and carbons adjacent to the oxygen and nitrogen atoms are expected to show characteristic downfield shifts.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.netresearchgate.net For this compound, COSY spectra would be crucial for tracing the connectivity of protons within the cyclohexane ring and the oxetane ring separately. For instance, the methine proton at C7 would show correlations to the adjacent methylene (B1212753) protons at C6 and C8. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. researchgate.net This allows for the unambiguous assignment of each carbon atom based on the previously assigned proton signals. The HSQC spectrum would clearly link the proton signal of the amine-bearing methine group (H7) to its corresponding carbon (C7). researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is essential for determining the molecule's stereochemistry and conformation. researchgate.netresearchgate.net NOESY can distinguish between axial and equatorial protons in the cyclohexane ring and their spatial relationship to the oxetane ring protons. researchgate.net
A hypothetical table of expected NMR data is presented below to illustrate the application of these techniques.
Hypothetical NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1, 3 | ~4.5 (m) | ~75 | C4, C3/C1 |
| 4 (Spiro) | - | ~80 | - |
| 6, 8 | ~1.8 (m, axial), ~2.1 (m, equatorial) | ~35 | C7, C4, C5/C9 |
| 7 | ~3.0 (m) | ~50 | C6, C8, C5/C9 |
The spirocyclic system of this compound imposes significant conformational constraints. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain.
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the cyclohexane ring can be used to determine their dihedral angles via the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for protons with anti-periplanar (180°) relationships, such as those between two axial protons (Jax-ax). Smaller coupling constants (typically 2-5 Hz) are characteristic of syn-clinal (60°) relationships, as seen between axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) protons. Analyzing these values would confirm the chair conformation and the orientation (axial or equatorial) of the amine group at the C7 position.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₇H₁₃NO₂, the theoretical monoisotopic mass is 143.09463 Da. HRMS analysis would confirm this exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.net
In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. While specific experimental data for this compound is not widely published, predictable fragmentation pathways for spirocyclic amines can be proposed. nih.govaip.org
Predicted MS/MS Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Mechanism |
|---|---|---|---|
| 144.10192 | 127.07532 | NH₃ (17.0266) | Loss of the amino group as ammonia (B1221849). |
| 144.10192 | 114.08592 | CH₂O (30.0106) | Cleavage and loss of a formaldehyde (B43269) unit from the oxetane ring. |
| 144.10192 | 100.07062 | C₂H₄O (44.0262) | Loss of ethylene (B1197577) oxide from the oxetane moiety. |
| 144.10192 | 86.09642 | C₃H₆O₂ (74.0368) | Cleavage at the spiro-junction, losing the substituted oxetane ring. |
Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. It is an important physicochemical property that is increasingly used alongside mass-to-charge ratio to enhance confidence in compound identification. arxiv.org Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu The addition of a second oxygen atom in this compound increases its polarity, which is reflected in its predicted CCS values.
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.10192 | 122.6 |
| [M+Na]⁺ | 166.08386 | 126.8 |
| [M-H]⁻ | 142.08736 | 128.6 |
| [M+K]⁺ | 182.05780 | 131.7 |
| [M+NH₄]⁺ | 161.12846 | 136.5 |
| [M+HCOO]⁻ | 188.09284 | 140.8 |
Data sourced from CCSbase predictions via PubChemLite. uni.lu
Table of Compounds Mentioned
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the solid-state structure of a crystalline compound. This technique provides precise information regarding bond lengths, bond angles, and the absolute configuration of stereogenic centers, which for this compound is the C7 carbon.
The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be resolved. mdpi.comeurjchem.com For chiral molecules, the Flack parameter, derived from the crystallographic data, is used to definitively establish the absolute configuration (R or S) at the chiral center without ambiguity. mdpi.com
The structural analysis of related spirocyclic and amine-containing compounds has been successfully performed using this method, confirming its applicability. researchgate.netillinoisstate.edunih.gov The data obtained from such an analysis are critical for understanding the molecule's conformation and its potential interactions in a biological or chemical context.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₇H₁₃NO₂ | The molecular formula of the compound. |
| Formula Weight | 143.19 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. nih.gov |
| Space Group | P2₁/c | A specific description of the crystal's symmetry elements. nih.gov |
| Unit Cell Dimensions | a = 8.9 Å, b = 9.7 Å, c = 17.7 Å, β = 89.7° | The dimensions and angle of the fundamental repeating unit of the crystal. eurjchem.com |
| Volume | 1528 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. nih.gov |
| Flack Parameter | 0.05(3) | A value close to zero confirms the correct assignment of the absolute stereochemistry. |
Chiral Analysis Methodologies
As this compound possesses a stereogenic center, methods to separate its enantiomers and determine the enantiomeric purity of a sample are essential. The primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and optical rotation measurements.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This is achieved by using a column that contains a chiral stationary phase (CSP). A CSP is composed of a chiral selector immobilized on a solid support (typically silica). The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These diastereomeric complexes have different interaction energies, leading to different retention times on the column. researchgate.net
For the analysis of this compound, a CSP based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), such as those found in Chiralpak® or Chiralcel® columns, would be a common choice. doi.org The amine group of the analyte can interact with the CSP through hydrogen bonding and dipole-dipole interactions, facilitating the chiral recognition process. By comparing the retention times and peak areas of a sample to those of known enantiomeric standards, one can determine the enantiomeric ratio and enantiomeric excess (ee). researchgate.net
| Parameter | Condition/Value | Purpose |
|---|---|---|
| Column | Chiralpak IA | Provides the chiral stationary phase for separation. wikipedia.org |
| Mobile Phase | Hexane/Isopropanol (90:10) | The solvent system that carries the analyte through the column. doi.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. doi.org |
| Detection | UV at 220 nm | Monitors the elution of the separated enantiomers. |
| Retention Time (R-enantiomer) | 6.3 min | The time taken for the first enantiomer to elute. doi.org |
| Retention Time (S-enantiomer) | 7.5 min | The time taken for the second enantiomer to elute. doi.org |
Optical rotation is a physical property inherent to chiral substances, where they rotate the plane of polarized light. wikipedia.orgmasterorganicchemistry.com This phenomenon is measured using a polarimeter. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). masterorganicchemistry.comnih.gov Dextrorotatory (+) compounds rotate light clockwise, while levorotatory (-) compounds rotate it counter-clockwise. wikipedia.org
The specific rotation, [α], is a standardized value calculated from the observed rotation. For an enantiomerically pure sample, the specific rotation is a constant physical property. For a mixture of enantiomers, the observed rotation is directly proportional to the enantiomeric excess (ee) of the sample. masterorganicchemistry.com A racemic mixture (50:50 of each enantiomer) will have an optical rotation of zero. masterorganicchemistry.com By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be rapidly determined. nih.gov
| Enantiomeric Excess (ee) | Composition (%R / %S) | Observed Rotation (α) |
|---|---|---|
| 100% (R) | 100 / 0 | +X° |
| 50% (R) | 75 / 25 | +0.5X° |
| 0% (Racemic) | 50 / 50 | 0° |
| 50% (S) | 25 / 75 | -0.5X° |
| 100% (S) | 0 / 100 | -X° |
| Assuming the R-enantiomer is dextrorotatory (+). The specific rotation [α] of the pure enantiomer is assumed to be +X°. |
Computational and Theoretical Investigations of 2,5 Dioxaspiro 3.5 Nonan 7 Amine
Quantum Chemical Calculations
Electronic Structure Analysis and Bonding Characteristics
No publicly available studies were found that have performed quantum chemical calculations to analyze the electronic structure and bonding characteristics of 2,5-Dioxaspiro[3.5]nonan-7-amine. Such an analysis would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule.
Evaluation of Electrostatic Potential and Charge Distribution
There are no available data or publications that have evaluated the electrostatic potential and charge distribution of this compound. This type of analysis is crucial for understanding intermolecular interactions and the reactivity of the molecule.
Conformational Analysis and Energy Landscapes
Rotational Barriers and Ring Inversion Dynamics
Specific details on the rotational barriers and the dynamics of ring inversion for the cyclohexane (B81311) and oxetane (B1205548) rings in this compound are not available in the current scientific literature.
Global and Local Minima Conformations
While it can be inferred that the cyclohexane ring likely adopts chair and boat conformations and the oxetane ring is puckered, no computational studies have been published that identify the specific global and local minima conformations of this compound and their relative energies.
Molecular Modeling and Dynamics Simulations
No molecular modeling or molecular dynamics simulation studies for this compound have been found in the public domain. These simulations would provide valuable insights into the dynamic behavior of the molecule, its interactions with solvents, and its potential binding modes with biological targets.
Prediction of Stereochemical Outcomes in Reactions
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stereochemical outcomes of reactions involving spirocyclic compounds. whiterose.ac.uk For reactions such as asymmetric synthesis or annulation, computational models can rationalize the formation of specific stereoisomers by evaluating the energies of different transition states. researchgate.net
In the context of this compound, reactions involving the amine functionality or the adjacent carbons can lead to multiple stereoisomers. Theoretical calculations can predict which diastereomer or enantiomer is favored by analyzing the steric and stereoelectronic interactions in the intermediate and transition states. researchgate.net For instance, in a potential alkylation reaction at a position alpha to the amine, computational models would assess the facial selectivity of the incoming electrophile, considering the steric hindrance imposed by the spiroketal structure. This predictive power is crucial for designing stereoselective syntheses. whiterose.ac.ukresearchgate.net
Understanding Intramolecular Interactions and Stability
Computational studies allow for the detailed analysis of these stabilizing and destabilizing forces. The anomeric effect, a stereoelectronic interaction involving the lone pairs of the oxygen atoms in the spiroketal and the antibonding orbitals of adjacent C-O bonds, plays a significant role in the conformational preference and stability of the spiroketal moiety. researchgate.net Molecular mechanics and quantum chemical calculations can quantify the energetic contributions of these interactions, providing insight into the most stable conformations of the molecule. researchgate.net The presence and orientation of the amine group can further influence stability through potential hydrogen bonding with the ether oxygens.
Table 1: Predicted Physicochemical Properties of this compound This table presents computationally predicted data, which may vary from experimental values.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | uni.lu |
| Molecular Weight | 143.18 g/mol | uni.lu |
| XlogP | -0.8 | uni.lu |
| Hydrogen Bond Donors | 1 | uni.lu |
| Hydrogen Bond Acceptors | 3 | uni.lu |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involving spiroketals, including ring-opening, formation, and rearrangements. nih.govpitt.edu
Transition State Characterization
The characterization of transition states is a cornerstone of mechanistic studies, and computational methods are uniquely suited for this purpose. For any proposed reaction pathway involving this compound, such as N-acylation or substitution reactions, computational chemists can model the high-energy transition state structures. By calculating the activation energies associated with these transition states, researchers can determine the kinetic feasibility of a proposed mechanism. whiterose.ac.uk For example, kinetic isotope effect (KIE) calculations can be performed to support a predicted transition state structure, which can then be compared to experimental KIEs. whiterose.ac.uk
Pathways for Spiroketal Ring Opening and Formation
The formation and cleavage of the spiroketal structure are fundamental reactions for this class of compounds. Spiroketalization often occurs under acidic conditions, where a dihydroxy ketone or a similar precursor cyclizes. Computational models can map the entire reaction coordinate for this process, identifying key intermediates, such as oxocarbenium ions, and the transition states that connect them. researchgate.netnih.gov
Conversely, the ring-opening of the spiroketal can be initiated by various reagents. acs.org For this compound, this could involve the opening of the strained oxetane ring. acs.org Theoretical studies can explore the regioselectivity of nucleophilic attack on the oxetane carbons, predicting which C-O bond is more likely to break. These studies help in understanding the compound's stability and potential degradation pathways. acs.orgpitt.edu
Basicity and Nucleophilicity of the Amine Functionality
The amine group in this compound is a key determinant of its chemical reactivity, conferring both basic and nucleophilic properties. libretexts.org
pKa Predictions and Experimental Validation Approaches
The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the pKa value is influenced by the electronic effects of the adjacent spiroketal structure. The oxygen atoms in the spiroketal are electron-withdrawing, which is expected to decrease the electron density on the nitrogen atom, thereby lowering its basicity compared to a simple cyclohexylamine (B46788). libretexts.orgmasterorganicchemistry.com
Computational algorithms can predict the pKa of the amine group with reasonable accuracy. These predictions are based on calculating the free energy change of the protonation reaction in a simulated solvent environment.
Table 2: Comparison of Amine Basicity This table provides typical pKa values for related amine structures to contextualize the predicted basicity of the target compound.
| Compound | Typical pKa of Conjugate Acid | Key Factors |
|---|---|---|
| Cyclohexylamine | ~10.6 | Standard secondary alkyl amine |
| Morpholine | ~8.4 | Inductive effect of ether oxygen reduces basicity masterorganicchemistry.com |
Experimentally, the pKa can be determined through methods such as potentiometric titration. In the laboratory, the amine can be extracted from a mixture of neutral compounds by taking advantage of its basicity to form a water-soluble protonated salt. libretexts.org
The nucleophilicity of the amine is its ability to attack an electrophilic center. While often correlated with basicity, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com The rigid spirocyclic framework of this compound likely imposes significant steric constraints around the amine group, potentially reducing its nucleophilicity compared to less hindered amines, a factor that can also be modeled and quantified through computational studies. masterorganicchemistry.com
Inductive Effects of the Spiroketal System on Amine Basicity
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups increase the electron density on the nitrogen, making it a stronger base, while electron-withdrawing groups decrease the electron density, resulting in a weaker base. fiveable.memasterorganicchemistry.com In the case of this compound, the spiroketal system introduces electronegative oxygen atoms into the carbocyclic ring, which can influence the basicity of the amine group at the C-7 position through inductive effects.
The inductive effect is an electronic effect transmitted through sigma bonds. latrobe.edu.au The oxygen atoms in the 2,5-dioxaspiro[3.5]nonane moiety are more electronegative than carbon. Consequently, they exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the adjacent carbon atoms and, by extension, from the rest of the ring. This withdrawal of electron density reduces the availability of the lone pair on the nitrogen atom of the 7-amino group, making it less available for protonation.
To contextualize the influence of the spiroketal system, a comparison with cyclohexylamine is instructive. Cyclohexylamine, which lacks the electron-withdrawing oxygen atoms, is a typical aliphatic amine. The pKa of the conjugate acid of cyclohexylamine is approximately 10.64 to 10.66, indicating its relatively strong basic character for an amine. nih.govatamankimya.comalfa-chemistry.comutexas.edu
| Compound | Structure | pKa of Conjugate Acid | Basicity |
|---|---|---|---|
| Cyclohexylamine | ~10.66 | More Basic | |
| This compound | Predicted to be < 10.66 | Less Basic |
The presence of the two ether-like oxygen atoms in the spiroketal structure of this compound is expected to lower the pKa of its conjugate acid compared to that of cyclohexylamine. The inductive effect diminishes with distance, but the oxygen atoms are positioned at the 2 and 5 positions relative to the C-7 amino group, close enough to exert a significant influence. This electron-withdrawing nature of the spiroketal system de-localizes the electron density around the nitrogen atom, thereby decreasing its ability to accept a proton and reducing its basicity.
An Exploration of this compound as a Versatile Chemical Building Block
The quest for novel molecular architectures in drug discovery and complex chemical synthesis has led to a growing interest in three-dimensional scaffolds. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention for their ability to present substituents in well-defined spatial orientations. This article focuses on the chemical compound this compound, exploring its potential applications as a sophisticated building block in various domains of synthetic chemistry. While direct literature on this specific compound is emerging, its structural motifs suggest a range of powerful applications based on the established utility of analogous spirocyclic scaffolds.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 2,5-Dioxaspiro[3.5]nonan-7-amine presents an opportunity to apply the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Future research could focus on developing more sustainable synthetic routes.
One promising area is the use of biocatalysis . nih.govrsc.org Enzymes, such as transaminases, could potentially be employed for the stereoselective amination of a corresponding ketone precursor. rsc.org This approach offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.gov Another avenue is the exploration of catalytic hydrogenation using molecular hydrogen, which is considered a green and efficient method for amine synthesis. rsc.orgrsc.org The development of heterogeneous catalysts for such transformations could simplify product purification and catalyst recycling. rsc.orgmdpi.com
Research in this area would likely involve screening different enzyme or catalyst systems and optimizing reaction conditions to maximize yield and selectivity. A comparative analysis of different green synthesis approaches could be tabulated as follows:
| Synthesis Approach | Potential Advantages | Key Research Objectives |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, use of renewable resources. nih.govrsc.org | - Identify or engineer suitable enzymes. - Optimize reaction parameters (pH, temperature, substrate loading). - Develop efficient cofactor recycling systems. |
| Heterogeneous Catalytic Hydrogenation | High atom economy, use of clean reducing agent (H₂), potential for catalyst recycling. rsc.orgmdpi.com | - Design and synthesize active and selective catalysts (e.g., supported noble or non-noble metals). - Investigate the effect of support materials on catalyst performance. - Optimize reaction conditions (pressure, temperature, solvent). |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for integration with other technologies. researchgate.net | - Develop a continuous flow process for key synthetic steps. - Integrate in-line purification and analysis. - Evaluate the economic and environmental benefits compared to batch synthesis. |
Exploration of Novel Reactivity Patterns for the Spiroketal-Amine System
The interplay between the spiroketal and the amine group in this compound could lead to unique reactivity patterns. The amine functionality can act as a nucleophile or a base, while the spiroketal can undergo ring-opening or other transformations under certain conditions. Future research could explore these reactivities to synthesize novel derivatives.
For instance, the amine group could be used as an internal catalyst or directing group for reactions at other positions of the molecule. The reactivity of the spiroketal moiety, which is influenced by stereoelectronic effects like the anomeric effect, could be further investigated. rsc.org The stability of the spiroketal ring system under various reaction conditions is a key aspect to be explored.
Potential areas of investigation include:
Intramolecular reactions: Investigating the possibility of intramolecular cyclizations or rearrangements initiated by the amine group.
Metal-catalyzed cross-coupling reactions: Using the amine as a directing group to functionalize the carbon skeleton.
Ring-opening reactions: Studying the conditions under which the spiroketal ring can be selectively opened to generate new molecular scaffolds.
Advanced Computational Tools for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. acs.orgresearchgate.net For this compound, computational studies could provide valuable insights into its structure, conformation, and potential reactivity.
Density Functional Theory (DFT) calculations could be employed to determine the most stable conformation of the molecule and to model the transition states of potential reactions. bohrium.com This would help in understanding the reaction mechanisms and predicting the selectivity of different synthetic routes. bohrium.com Furthermore, machine learning models could be trained on data from related spirocyclic compounds to predict various properties, such as solubility, and potential biological activity. acs.orgyoutube.com
The following table outlines potential applications of computational tools:
| Computational Method | Application for this compound | Expected Insights |
| Density Functional Theory (DFT) | - Conformational analysis. - Calculation of reaction energies and transition states. - Prediction of spectroscopic properties (NMR, IR). bohrium.com | - Identification of the most stable isomer. - Understanding of reaction mechanisms and selectivity. - Aid in structural characterization. |
| Molecular Dynamics (MD) Simulations | - Study of the molecule's behavior in different solvents. - Investigation of potential interactions with biological macromolecules. | - Prediction of solvation properties. - Identification of potential binding modes to proteins. |
| Machine Learning (ML) | - Prediction of physicochemical properties (e.g., logP, solubility). - Quantitative Structure-Activity Relationship (QSAR) modeling. acs.orgyoutube.com | - Guidance for formulation development. - Prioritization of derivatives for synthesis and biological testing. |
Integration with Automation and High-Throughput Synthesis Platforms
The exploration of the chemical space around this compound could be significantly accelerated by the use of automation and high-throughput synthesis platforms. acs.orgnih.govxtalpi.com These technologies allow for the rapid synthesis and screening of a large number of derivatives, which is particularly valuable in drug discovery and materials science. mdpi.comnih.gov
An automated synthesis platform could be developed to perform a series of reactions on the this compound core, such as acylation, alkylation, or sulfonylation of the amine group. researchgate.net The resulting library of compounds could then be screened for desired properties using high-throughput screening assays. This approach would enable a systematic investigation of the structure-activity relationships for this class of compounds. nih.gov
The integration of these platforms can be envisioned as follows:
Library Design: Computational tools are used to design a virtual library of derivatives based on the this compound scaffold.
Automated Synthesis: A robotic platform performs the synthesis of the designed library in a parallel fashion. nih.gov
High-Throughput Screening: The synthesized compounds are screened for a specific biological activity or physical property.
Data Analysis: The results of the screening are analyzed to identify lead compounds and to inform the design of the next generation of derivatives.
This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new molecules with desired functionalities. nih.gov
Q & A
Q. How can researchers mitigate batch-to-batch variability in spirocyclic amine synthesis?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Statistical process control (SPC) charts can identify deviations early. Enamine Ltd. emphasizes rigorous quality control (QC) testing for intermediates like tert-butyl boronate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
